molecular formula C10H16O3 B15333018 (4-Formylcyclohexyl)methyl acetate CAS No. 141397-12-8

(4-Formylcyclohexyl)methyl acetate

Cat. No.: B15333018
CAS No.: 141397-12-8
M. Wt: 184.23 g/mol
InChI Key: NIZWXLCKPIEGOH-UHFFFAOYSA-N
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Description

(4-Formylcyclohexyl)methyl acetate is an organic compound with the molecular formula C10H16O3. It is a derivative of cyclohexane, featuring a formyl group (–CHO) and an acetate group (–COOCH3) attached to the cyclohexane ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

(4-Formylcyclohexyl)methyl acetate can be synthesized through the esterification of (4-formylcyclohexyl)methanol with acetic acid or acetic anhydride in the presence of a catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions to ensure complete conversion of the alcohol to the ester .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of microwave-assisted esterification has also been explored to enhance the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions

(4-Formylcyclohexyl)methyl acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: (4-Formylcyclohexyl)acetic acid.

    Reduction: (4-Hydroxymethylcyclohexyl)methyl acetate.

    Substitution: (4-Formylcyclohexyl)methanol.

Scientific Research Applications

(4-Formylcyclohexyl)methyl acetate has several applications in scientific research:

Mechanism of Action

The mechanism of action of (4-Formylcyclohexyl)methyl acetate involves its interaction with various molecular targets. The formyl group can participate in nucleophilic addition reactions, while the acetate group can undergo hydrolysis or transesterification. These interactions can lead to the formation of new compounds with different biological or chemical properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(4-Formylcyclohexyl)methyl acetate is unique due to the presence of both a formyl group and an acetate group on the cyclohexane ring. This dual functionality allows it to participate in a wider range of chemical reactions compared to its similar compounds .

Properties

CAS No.

141397-12-8

Molecular Formula

C10H16O3

Molecular Weight

184.23 g/mol

IUPAC Name

(4-formylcyclohexyl)methyl acetate

InChI

InChI=1S/C10H16O3/c1-8(12)13-7-10-4-2-9(6-11)3-5-10/h6,9-10H,2-5,7H2,1H3

InChI Key

NIZWXLCKPIEGOH-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OCC1CCC(CC1)C=O

Origin of Product

United States

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